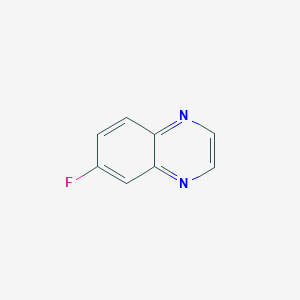

6-Fluoroquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXCXZJOGOGGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380874 | |

| Record name | 6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-14-0 | |

| Record name | 6-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 6-Fluoroquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 6-Fluoroquinoxaline, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, outlines detailed experimental protocols for acquiring this data, and presents a logical workflow for the characterization process.

Data Presentation

Due to the limited availability of direct experimental spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar quinoxaline derivatives and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 8.9 | s | - |

| H-3 | 8.8 - 8.9 | s | - |

| H-5 | 7.8 - 8.0 | dd | J(H-5, H-7) ≈ 2.5, J(H-5, F-6) ≈ 9.0 |

| H-7 | 7.6 - 7.8 | dd | J(H-7, H-8) ≈ 9.0, J(H-7, F-6) ≈ 5.0 |

| H-8 | 8.0 - 8.2 | dd | J(H-8, H-7) ≈ 9.0, J(H-8, F-6) ≈ 0.5 |

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 147 |

| C-3 | 145 - 147 |

| C-5 | 118 - 120 (d, J(C-5, F-6) ≈ 25 Hz) |

| C-6 | 160 - 163 (d, J(C-6, F-6) ≈ 250 Hz) |

| C-7 | 110 - 112 (d, J(C-7, F-6) ≈ 21 Hz) |

| C-8 | 130 - 132 (d, J(C-8, F-6) ≈ 7 Hz) |

| C-4a | 140 - 142 |

| C-8a | 142 - 144 |

¹⁹F NMR (Fluorine-19 NMR)

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-6 | -110 to -120 | m |

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | C=N stretch |

| 1480 - 1580 | Strong | Aromatic C=C stretch |

| 1200 - 1250 | Strong | C-F stretch |

| 800 - 900 | Strong | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent: Ethanol or Cyclohexane

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~240 - 260 | High | π → π |

| ~320 - 340 | Moderate | π → π |

| ~350 - 370 | Low | n → π* |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 0-200 ppm.

¹⁹F NMR Acquisition:

-

Spectrometer: Equipped with a multinuclear probe.

-

Pulse Program: Standard single-pulse sequence, often with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 64-256, as ¹⁹F sensitivity is high.[1]

-

Spectral Width: A wide range, e.g., +50 to -250 ppm, should be initially surveyed.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette.

-

Rinse the cuvette with the sample solution before filling it.

-

Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-800 nm.[2]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic characterization process for this compound.

Caption: Overall workflow for the spectroscopic characterization of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflow for IR and UV-Vis spectroscopic analyses.

References

An In-depth Technical Guide to 1H and 13C NMR Spectral Data of 6-Fluoroquinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 6-fluoroquinoxaline derivatives. It includes tabulated spectral data, detailed experimental protocols for their synthesis and characterization, and a visualization of a key biological signaling pathway influenced by this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction to this compound Derivatives

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom at the 6-position of the quinoxaline ring can significantly modulate the physicochemical and biological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound derivatives are being actively investigated for various therapeutic applications, including their potential as antimicrobial and antiviral agents. Notably, certain quinoxaline derivatives have shown potent inhibitory activity against HIV-1 reverse transcriptase.[1][2]

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of this compound derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data of Representative this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-chloro-6-fluoro-2,3-diphenyl quinoxaline | - | Spectral data not explicitly provided in the searched articles. |

| 6-chloro-7-fluoroquinoxaline derivatives | - | Specific spectral data for a range of these derivatives were not available in the searched articles. |

| 6-Fluoro-2,3-disubstituted quinoxalines | - | Detailed ¹H NMR data for a series of these compounds were not found in the search results. |

Table 2: ¹³C NMR Spectral Data of Representative this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-chloro-6-fluoro-2,3-diphenyl quinoxaline | - | Spectral data not explicitly provided in the searched articles. |

| 6-chloro-7-fluoroquinoxaline derivatives | - | Specific spectral data for a range of these derivatives were not available in the searched articles. |

| 6-Fluoro-2,3-disubstituted quinoxalines | - | Detailed ¹³C NMR data for a series of these compounds were not found in the search results. |

Note: While general information on the NMR spectroscopy of quinoxaline derivatives is available, specific and comprehensive tabulated data for a wide range of this compound derivatives could not be compiled from the initial search results. Further targeted literature searches are recommended to obtain detailed spectral assignments for specific compounds of interest.

Experimental Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[3]

General Synthesis of 5-chloro-6-fluoro-2,3-diphenyl quinoxaline[3]

A key intermediate, 3-chloro-4-fluorobenzene-1,2-diamine, is first synthesized. The cyclization of this diamine with benzil is then carried out under solvent-free conditions in a microwave oven by irradiating at 320 watts for 90 seconds to yield 5-chloro-6-fluoro-2,3-diphenyl quinoxaline. The conventional method for this cyclization step typically requires heating for about one hour.

Synthesis of 6-chloro-7-fluoroquinoxaline Derivatives[4]

A synthetic route to 6-chloro-7-fluoroquinoxaline derivatives begins with the protection of the amino group of 3-chloro-4-fluoroaniline via acetylation. This is followed by a nitration reaction and subsequent reduction of the nitro group to an amino group, yielding 1,2-diamino-4-chloro-5-fluorobenzene. This intermediate can then be reacted with various 1,2-dicarbonyl compounds to afford the desired 6-chloro-7-fluoroquinoxaline derivatives.

General NMR Sample Preparation and Analysis

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

Biological Activity and Signaling Pathway

Certain quinoxaline derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the replication cycle of the human immunodeficiency virus.[1][2] These inhibitors bind to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that inhibits its enzymatic activity.

The following diagram illustrates the general mechanism of action of non-nucleoside reverse transcriptase inhibitors (NNRTIs), including certain quinoxaline derivatives, in the context of HIV replication.

Caption: Inhibition of HIV-1 Reverse Transcriptase by a this compound Derivative.

This diagram illustrates how a this compound derivative, acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI), binds to the HIV-1 reverse transcriptase enzyme at an allosteric site. This binding event inhibits the reverse transcription of the viral RNA genome into DNA, thereby halting the viral replication cycle.

Conclusion

This technical guide has provided an overview of the ¹H and ¹³C NMR spectral data, synthetic methodologies, and a key biological mechanism of action for this compound derivatives. While specific, comprehensive NMR data for a wide array of these compounds remains to be fully compiled, the provided information on their synthesis and biological importance highlights their potential as valuable scaffolds in drug discovery. Further research is encouraged to expand the spectral database and explore the full therapeutic potential of this promising class of compounds.

References

- 1. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave Assisted Synthesis of Fluoro Substituted Quinoxaline Derivatives for Antimicrobial Studies – Oriental Journal of Chemistry [orientjchem.org]

Crystal Structure Analysis of Novel 6-Fluoroquinoxaline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of novel 6-fluoroquinoxaline compounds. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The introduction of a fluorine atom at the 6-position of the quinoxaline scaffold can significantly modulate the physicochemical and biological properties of these molecules. This guide details the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of these compounds, presents crystallographic data for a representative compound, and explores a key signaling pathway implicated in their mechanism of action.

Experimental Protocols

The successful determination of the crystal structure of novel this compound compounds hinges on robust and reproducible experimental methodologies. This section outlines the key protocols for synthesis, crystallization, and single-crystal X-ray diffraction.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of 2,3-disubstituted quinoxalines is the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound. For this compound derivatives, this typically involves the reaction of 4-fluoro-1,2-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to ensure complete conversion.

A representative synthetic pathway for a 6-chloro-7-fluoroquinoxaline derivative involves a multi-step process starting from 3-chloro-4-fluoroaniline. The amino group is first protected, followed by nitration and subsequent reduction to yield the corresponding 1,2-diamino-4-chloro-5-fluorobenzene. This intermediate can then be reacted with various diketones to generate a library of 6-chloro-7-fluoroquinoxaline derivatives.[1]

Synthesis of 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one

A specific example of the synthesis of a highly fluorinated quinoxaline derivative is the Körner–Hinsberg-type condensation.[2]

Procedure: A solution of 1,2-diamino-3,4,5,6-tetrafluorobenzene (4.4 mmol) and ninhydrin (4.4 mmol) in 50 mL of dried tetrahydrofuran (THF) is refluxed for 5 hours. The solvent is then removed under reduced pressure. The resulting solid is purified by column chromatography on silica gel using chloroform as the eluent. The collected fraction is evaporated, and the product is recrystallized from acetone to yield the target compound.[2]

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound is a commonly employed technique.

Procedure: The purified this compound derivative is dissolved in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) to form a nearly saturated solution. The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. Slow evaporation of the solvent over several days to weeks can yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, typically 100 or 296 K, using a specific radiation source (e.g., Mo Kα or Cu Kα). The collected data are processed, and the crystal structure is solved and refined using specialized software packages. Absorption corrections are applied to the data. The positions of non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are typically placed in calculated positions.

Data Presentation: Crystallographic Data

The following table summarizes the crystallographic data for a representative novel fluorinated quinoxaline compound, 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.[2]

| Parameter | 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one |

| CCDC Number | 2433446 |

| Chemical Formula | C₁₅H₄F₄N₂O |

| Formula Weight | 320.21 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.5581(3) |

| b (Å) | 6.2028(4) |

| c (Å) | 34.309(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1182.8(1) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 3.32 |

Mandatory Visualization

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural and biological analysis.

Signaling Pathway Inhibition

Some fluorinated quinoline derivatives, which are structurally related to quinoxalines, have been shown to exert their anticancer effects by inhibiting key enzymes in metabolic pathways essential for cancer cell proliferation. One such pathway is the de novo pyrimidine biosynthesis pathway, where the enzyme dihydroorotate dehydrogenase is a critical target.[3] Inhibition of this enzyme leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell growth.

The following diagram illustrates the inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

The structural analysis of novel this compound compounds provides invaluable insights for drug discovery and development. The detailed experimental protocols outlined in this guide offer a robust framework for the synthesis, crystallization, and structural elucidation of these promising therapeutic agents. The presented crystallographic data for a representative compound highlights the precise structural information that can be obtained through X-ray diffraction. Furthermore, the visualization of a key signaling pathway underscores the potential mechanism of action for this class of compounds. A multidisciplinary approach that combines synthetic chemistry, crystallography, and biological evaluation is essential for advancing the development of new and effective this compound-based therapies.

References

Theoretical Investigations into the Electronic Properties of 6-Fluoroquinoxaline: A Technical Guide

Introduction

Quinoxaline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their versatile biological activities, including anticancer, antiviral, and antibacterial properties, stem from their unique electronic structure. The introduction of a fluorine atom at the 6-position of the quinoxaline scaffold can profoundly modulate its electronic and pharmacokinetic properties, making 6-Fluoroquinoxaline a compound of particular interest for drug development professionals. Understanding the electronic properties of this molecule at a quantum mechanical level is paramount for the rational design of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic properties of this compound. Due to the limited availability of direct experimental and computational data for this specific molecule in public literature, this guide synthesizes established theoretical protocols and expected results based on comprehensive studies of the parent quinoxaline molecule and its other halogenated derivatives.[1]

Theoretical Methodology: A Workflow for Analysis

The investigation of the electronic properties of this compound is primarily conducted through computational quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and reliable approach.[2] A typical workflow for such a theoretical investigation is outlined below.

Caption: A typical workflow for quantum chemical calculations of this compound.

Detailed Computational Protocols

The accuracy of theoretical predictions is highly dependent on the chosen computational methods and basis sets. The protocols outlined here are standard for achieving reliable results for medium-sized organic compounds like this compound.[2]

1. Geometry Optimization:

-

Software: Gaussian 16 or similar quantum chemistry software package.[3]

-

Method: Density Functional Theory (DFT) with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is widely used for its balance of accuracy and computational cost.[4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[5][6] The inclusion of diffuse functions (++) is important for accurately describing electron density far from the nucleus, while polarization functions (d,p) are crucial for describing the anisotropic shape of electron clouds.

-

Convergence Criteria: Calculations are typically converged to a tight criterion (e.g., 10⁻⁸ a.u.) to ensure a true energy minimum is found.[3]

-

Verification: The optimized structure is confirmed as a minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]

2. Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for determining chemical reactivity and stability.[7][8]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into potential sites for intermolecular interactions.[4]

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and electrophilicity index (ω) are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[8]

3. Spectroscopic Simulations:

-

UV-Vis Spectra: Electronic absorption properties and the UV-Vis spectrum are simulated using Time-Dependent DFT (TD-DFT) calculations.[5]

-

NMR Spectra: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Invariant Atomic Orbital (GIAO) method.[5][6]

-

Vibrational Spectra: Infrared (IR) and Raman frequencies are computed from the optimized geometry. Calculated frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP/6-31G**) to correct for anharmonicity and other systematic errors.[4]

Predicted Electronic and Structural Properties

Based on theoretical studies of quinoxaline and its derivatives, the following tables summarize the predicted quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Parameter | Predicted Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2-N1 | 1.317 | N1-C2-C3 | 121.5 |

| C3-N4 | 1.317 | C2-C3-N4 | 121.5 |

| N1-C10 | 1.365 | C5-C6-C7 | 119.8 |

| N4-C5 | 1.365 | C6-C7-C8 | 120.5 |

| C6-F | 1.350 | C6-C5-N4 | 119.5 |

| C5-C10 | 1.420 | H-C2-N1 | 117.4 |

Note: These values are estimations based on the geometry of the parent quinoxaline molecule and typical C-F bond lengths.[4]

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.85 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.85 |

| Electronegativity | χ | (I + A) / 2 | 4.175 |

| Chemical Hardness | η | (I - A) / 2 | 2.325 |

| Chemical Softness | S | 1 / (2η) | 0.215 |

| Electrophilicity Index | ω | χ² / (2η) | 3.75 |

Note: These values are predictive. Hard molecules, characterized by a large HOMO-LUMO gap, are generally more stable and less reactive.[7][8]

Application in Drug Development

The calculated electronic properties provide crucial insights that guide the drug discovery process. The relationship between these computational parameters and potential therapeutic applications is a logical progression from fundamental science to applied research.

Caption: Logical flow from computational analysis to drug development applications.

-

Reactivity and Metabolism: The HOMO-LUMO gap is an indicator of a molecule's stability.[7] A larger gap suggests higher stability and lower reactivity, which can correlate with reduced metabolic degradation. The introduction of the electron-withdrawing fluorine atom is expected to lower both the HOMO and LUMO energy levels, potentially altering the molecule's redox properties and metabolic pathways.

-

Molecular Recognition: The MEP surface helps identify electron-rich nitrogen atoms and electron-poor regions, which are key sites for hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[4] This information is invaluable for molecular docking studies and for designing derivatives with improved binding affinity.[9]

-

Structure-Activity Relationship (SAR): By systematically calculating the electronic properties of a series of quinoxaline derivatives, researchers can build robust QSAR models. These models correlate electronic parameters with biological activity, enabling the prediction of the most promising candidates for synthesis and experimental testing.[10]

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful, non-experimental framework for characterizing the electronic properties of novel compounds like this compound.[1] This theoretical approach yields fundamental insights into molecular geometry, electronic structure, and chemical reactivity. The data generated from these studies, including HOMO-LUMO energies, MEP surfaces, and global reactivity descriptors, are instrumental in guiding the rational design of new quinoxaline-based derivatives with enhanced therapeutic potential. While the data presented in this guide are largely predictive, they are founded on well-established computational methodologies and offer a reliable starting point for researchers and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Computational Chemistry and DFT Analysis of 6-Fluoroquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in medicinal chemistry and materials science. The introduction of a fluorine atom to the quinoxaline scaffold can significantly modulate its physicochemical and biological properties, making 6-Fluoroquinoxaline a compound of considerable interest. This technical guide provides a comprehensive overview of the computational chemistry and Density Functional Theory (DFT) analysis of this compound. It details its synthesis, spectroscopic properties, and in-silico molecular orbital analysis. While specific experimental data for this compound is limited, this guide leverages available information and complements it with theoretical data and comparative analysis with related quinoxaline derivatives to offer valuable insights for researchers in drug discovery and materials science.

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. The quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The incorporation of a fluorine atom into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound, therefore, represents a promising scaffold for the development of novel therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structural, electronic, and spectroscopic properties of molecules. DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity, complementing experimental data and guiding the rational design of new molecules. This guide focuses on the DFT analysis of this compound, covering its optimized geometry, spectroscopic signatures, and frontier molecular orbitals.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the condensation of 4-fluoro-1,2-phenylenediamine with glyoxal. The general experimental protocol is as follows:

Experimental Protocol: Synthesis of this compound

-

Step 1: Reduction of 4-Fluoro-2-nitroaniline: 4-Fluoro-2-nitroaniline is dissolved in a suitable solvent, such as ethanol. Catalytic hydrogenation is then carried out in the presence of a palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere at room temperature. The reaction is monitored until the uptake of hydrogen is complete. The catalyst is subsequently removed by filtration to yield a solution of 4-fluoro-1,2-phenylenediamine.

-

Step 2: Condensation with Glyoxal: To the filtrate containing 4-fluoro-1,2-phenylenediamine, an aqueous solution of glyoxal (40%) is added. The mixture is then heated at reflux for a specified period, typically 24 hours.

-

Step 3: Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by pouring it into ice-water. The solid this compound is then collected by filtration and can be further purified by recrystallization from a suitable solvent.

Computational Details

The theoretical calculations for quinoxaline and its derivatives are typically performed using the Gaussian suite of programs. The geometry optimization and subsequent frequency calculations are commonly carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Computational Protocol

-

Geometry Optimization: The initial structure of this compound is built and optimized to a minimum energy conformation without any symmetry constraints.

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These frequencies can be used to simulate the IR and Raman spectra.

-

Spectroscopic Calculations: 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. UV-Vis electronic transitions are predicted using Time-Dependent DFT (TD-DFT).

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap are determined. The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to identify electrophilic and nucleophilic sites. Natural Bond Orbital (NBO) analysis is performed to understand intramolecular charge transfer and hyperconjugative interactions.

Structural and Spectroscopic Analysis

Due to the limited availability of specific experimental and computational data for this compound, the following sections will present data for the parent quinoxaline molecule as a reference, supplemented with expected trends for the fluoro-substituted derivative.

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of quinoxaline have been determined by DFT calculations. The introduction of a fluorine atom at the 6-position is expected to cause minor changes in the geometry of the benzene ring due to its electron-withdrawing nature.

Table 1: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for Quinoxaline (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.415 | C2-C1-C6 | 120.5 |

| C1-C6 | 1.423 | C1-C2-C3 | 120.4 |

| C2-C3 | 1.372 | C2-C3-C4 | 120.5 |

| C3-C4 | 1.415 | C3-C4-C5 | 118.9 |

| C4-C5 | 1.423 | C4-C5-N1 | 121.8 |

| C5-N1 | 1.328 | C5-C10-N2 | 119.3 |

| N1-C9 | 1.370 | C1-C6-C7 | 118.9 |

Note: Atom numbering for quinoxaline may vary. The data presented here is for illustrative purposes.

Vibrational Spectroscopy (FT-IR)

The vibrational spectrum of quinoxaline has been extensively studied both experimentally and theoretically. The calculated vibrational frequencies, after scaling, show good agreement with the experimental FT-IR spectrum. The characteristic vibrational modes include C-H stretching, C=C and C=N stretching, and various bending and deformation modes. For this compound, a characteristic C-F stretching vibration is expected to appear in the region of 1000-1400 cm⁻¹.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for Quinoxaline (B3LYP/6-311++G(d,p))

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | C-H stretching |

| ~1620 | C=C stretching |

| ~1580 | C=N stretching |

| ~1370 | C-H in-plane bending |

| ~870 | C-H out-of-plane bending |

NMR Spectroscopy

The 1H and 13C NMR chemical shifts of quinoxaline have been calculated using the GIAO method. The introduction of the fluorine atom at the 6-position in this compound will significantly influence the chemical shifts of the neighboring protons and carbons due to its high electronegativity and through-space coupling effects. Specifically, the signals for H-5, H-7, and the carbons of the fluorinated ring will be most affected.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) for Quinoxaline

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| C2/C3 | ~8.8 | ~145 |

| C5/C8 | ~8.1 | ~130 |

| C6/C7 | ~7.7 | ~129 |

| C9/C10 | - | ~143 |

UV-Vis Spectroscopy

The electronic absorption spectrum of quinoxaline is characterized by π → π* and n → π* transitions. TD-DFT calculations can predict the absorption maxima (λmax) and the nature of these electronic transitions. The fluorine substituent in this compound is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption bands depending on the nature of the electronic transition.

Table 4: Calculated UV-Vis Absorption Data for Quinoxaline

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| ~315 | > 0.1 | HOMO → LUMO (π → π) |

| ~235 | > 0.1 | HOMO-1 → LUMO (π → π) |

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

For this compound, the electron-withdrawing fluorine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoxaline. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 5: Calculated HOMO, LUMO, and Energy Gap (eV) for Quinoxaline

| Parameter | Energy (eV) |

| EHOMO | ~ -6.5 |

| ELUMO | ~ -1.5 |

| ΔE (Gap) | ~ 5.0 |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. In the MEP map, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the nitrogen atoms of the pyrazine ring are expected to be the most electron-rich regions (red), making them susceptible to electrophilic attack. The fluorine atom will also create a region of negative potential. The hydrogen atoms and the regions around the carbon atoms of the pyrazine ring are expected to be electron-deficient (blue).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer (ICT) and hyperconjugative interactions within a molecule. It describes the delocalization of electron density from occupied Lewis-type (bonding or lone pair) NBOs to unoccupied non-Lewis type (antibonding or Rydberg) NBOs. The stabilization energy E(2) associated with these interactions indicates the strength of the delocalization. For this compound, significant interactions are expected between the lone pairs of the nitrogen and fluorine atoms and the π* orbitals of the aromatic system.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the computational chemistry and DFT analysis of this compound. While specific experimental data for this compound is scarce, theoretical calculations and comparisons with the parent quinoxaline molecule offer valuable insights into its synthesis, structure, and electronic properties. The presence of the fluorine atom is predicted to significantly influence its spectroscopic characteristics and molecular reactivity.

The data and methodologies presented herein can serve as a valuable resource for researchers and scientists in the fields of drug discovery and materials science. Further experimental validation of the theoretical findings is warranted to fully elucidate the properties of this compound and unlock its potential in various applications. The computational approaches detailed in this guide can be extended to other substituted quinoxalines to build a comprehensive understanding of structure-property relationships within this important class of heterocyclic compounds.

The Photophysical Landscape of 6-Fluoroquinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, extensively studied for their diverse applications in medicinal chemistry, materials science, and as fluorescent probes. The introduction of a fluorine atom at the 6-position of the quinoxaline core is expected to modulate its electronic and, consequently, its photophysical properties, making 6-Fluoroquinoxaline a molecule of significant interest. This technical guide provides a comprehensive overview of the anticipated photophysical properties of this compound, grounded in the known characteristics of the parent quinoxaline system. It details the fundamental photophysical processes, experimental methodologies for their characterization, and presents representative data from closely related compounds due to the current absence of specific experimental data for this compound in peer-reviewed literature.

Core Photophysical Properties of Quinoxalines

The photophysical behavior of the quinoxaline scaffold is dictated by its electronic structure, which features a fused benzene and pyrazine ring system. The absorption spectra of quinoxaline derivatives typically display two primary bands: a higher energy band between 250-300 nm resulting from π-π* transitions within the aromatic system, and a lower energy band in the 350-400 nm region, which is attributed to n-π* electronic transitions involving the non-bonding electrons of the nitrogen atoms.[1][2]

Many quinoxaline compounds exhibit fluorescence, with emission maxima that can be tuned across the visible spectrum by introducing various substituents.[1][3] The nature and position of these substituents can significantly influence the intramolecular charge transfer (ICT) characteristics, which in turn affect the Stoke's shift, quantum yield, and fluorescence lifetime.[1] For instance, electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1][2]

Representative Photophysical Data of Quinoxaline Derivatives

| Compound/Derivative | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Quinoxaline | Various | ~350-400 (n-π*) | - | Low | - |

| Phenyl-substituted Quinoxalines | THF | ~364-371 | ~405-417 | - | - |

| Biphenyl-substituted Quinoxaline | THF | ~371 | ~417 | - | - |

| Quinoxaline-fused[4]carbohelicenes | Various | ~380 | ~490-502 | up to 0.45 | 2.7-4.0 |

| Diimidazo[1,2-a:2',1'-c]quinoxaline | THF | - | - | 0.72 | - |

Note: This table presents a compilation of data from various sources on different quinoxaline derivatives and is intended for illustrative purposes.[1][5][6][7]

Key Photophysical Processes: A Visual Guide

The interaction of light with a molecule like this compound initiates a series of photophysical processes. These events, from absorption to emission, are classically illustrated by a Jablonski diagram.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel formation of diimidazo[1,2-a:2′,1′-c]quinoxaline derivatives and their optical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Determining the Quantum Yield of 6-Fluoroquinoxaline Fluorophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the determination of the fluorescence quantum yield (Φf) of 6-Fluoroquinoxaline-based fluorophores. The methodologies outlined herein are essential for characterizing the photophysical properties of these compounds, which is a critical step in their development for various applications, including biological imaging and drug discovery.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2][3] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for fluorescent probes and labels. The determination of Φf is crucial for comparing the performance of different fluorophores and for selecting the most suitable candidate for a specific application.

Methodologies for Quantum Yield Determination

There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative method.

-

Absolute Method: This method directly measures the number of photons emitted and absorbed using an integrating sphere. While it is the most accurate method, it requires specialized and calibrated instrumentation not available in all laboratories.[4][5]

-

Relative Method (Comparative Method): This is the more commonly used approach due to its simplicity and accessibility.[2][3][6] It involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized reference standard with a known quantum yield.[2][3] This guide will focus on the detailed protocol for the relative quantum yield determination.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of a this compound derivative can be determined by comparing its spectroscopic properties to a suitable fluorescent standard. The choice of the standard is critical and should ideally have absorption and emission profiles that are close to those of the sample. For quinoxaline derivatives, which often absorb in the UV-Vis region, common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) or Rhodamine 6G in ethanol (Φf ≈ 0.95).[7]

Materials and Instrumentation

-

Spectrophotometer: To measure absorbance (Optical Density).

-

Spectrofluorometer: To measure fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

-

Solvent: A high-purity, spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The same solvent must be used for both.

-

This compound Derivative (Sample)

-

Fluorescence Standard

Detailed Experimental Steps

-

Preparation of Stock Solutions: Prepare stock solutions of the this compound derivative and the reference standard in the chosen solvent at a concentration of approximately 10⁻⁴ M.

-

Preparation of a Series of Dilutions: From the stock solutions, prepare a series of five to six dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength in a 1 cm cuvette.[1][2] This low absorbance range is crucial to avoid inner filter effects.[2]

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

-

Determine the absorbance value at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to λex.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept identical for all measurements.

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound derivative and the standard.

-

Perform a linear regression for both data sets. The slope of the resulting straight line is 'm'.

-

The quantum yield of the sample (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

m_sample is the slope from the plot for the this compound derivative.

-

m_std is the slope from the plot for the standard.

-

η_sample is the refractive index of the solvent used for the sample.

-

η_std is the refractive index of the solvent used for the standard.[1] (Note: If the same solvent is used for both sample and standard, the ratio of the refractive indices is 1).

-

-

Data Presentation

The quantitative data obtained from the quantum yield determination should be summarized in a clear and structured manner to facilitate comparison and analysis.

Table 1: Photophysical Properties of this compound Derivative and Reference Standard

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Slope (m) | Refractive Index (η) | Quantum Yield (Φf) |

| This compound | e.g., Ethanol | e.g., 350 | e.g., 450 | Calculated | e.g., 1.36 | Calculated |

| e.g., Quinine Sulfate | e.g., 0.1 M H₂SO₄ | e.g., 348 | e.g., 448 | Calculated | e.g., 1.33 | 0.54 |

Visualizing the Experimental Workflow

A clear visualization of the experimental process is essential for understanding the logical flow of the quantum yield determination. The following diagram, generated using Graphviz, illustrates the key steps.

Caption: Experimental workflow for relative quantum yield determination.

Logical Relationship of Quantum Yield Calculation

The calculation of the relative quantum yield is based on the principle that for optically dilute solutions, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield.

References

Exploring the Structure-Activity Relationship of the 6-Fluoroquinoxaline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective properties. The introduction of a fluorine atom at the 6-position of the quinoxaline ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. The high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. This technical guide aims to provide an in-depth exploration of the structure-activity relationship (SAR) of the 6-fluoroquinoxaline scaffold, drawing upon available data and insights from closely related 6-substituted quinoxaline analogs to inform rational drug design and development.

Anticancer Activity

The 6-position of the quinoxaline ring has been a key point for modification in the development of anticancer agents, particularly kinase inhibitors. While specific data on this compound derivatives as anticancer agents is limited, studies on related 6-substituted analogs provide valuable SAR insights.

Kinase Inhibition

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Structure-Activity Relationship Insights:

-

Substitution at the 6-position: The nature of the substituent at the 6-position can significantly impact the potency and selectivity of kinase inhibitors. For instance, in a series of N-aryl-6-aminoquinoxalines, substitutions at this position were explored to optimize interactions within the ATP-binding pocket of the target kinase, PFKFB3.

-

Role of Fluorine: While direct comparisons are scarce, the introduction of a fluorine atom at the 6-position is anticipated to enhance binding affinity through favorable electrostatic interactions with the kinase domain. Furthermore, the metabolic stability of the molecule could be improved, leading to a better pharmacokinetic profile.

Table 1: Anticancer Activity of Representative 6-Substituted Quinoxaline Analogs

| Compound ID | 6-Substituent | 2,3-Substituents | Target/Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 1 | -NH-aryl | Varied | PFKFB3 Kinase | 0.014 - >10 | [1] |

| 2 | -NH-acetyl | 2,3-difuranyl | A549, AsPC-1, etc. | 1.5 - 5.0 | [2] |

| 3 | -NH-phenylurea | 2,3-difuranyl | A549, AsPC-1, etc. | 0.2 - 1.0 | [2] |

Note: This table is illustrative and compiles data from related 6-substituted quinoxalines to infer potential SAR trends for 6-fluoro analogs. Specific quantitative data for this compound anticancer agents was not available in the reviewed literature.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as the ADP-Glo™ Kinase Assay.

-

Reagents: Recombinant human kinase, kinase-specific substrate, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure:

-

The test compound (at various concentrations) is incubated with the kinase and its substrate in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP into a luminescent signal.

-

The luminescence is measured using a luminometer, and the IC50 value is calculated.

-

Signaling Pathway Diagram

Caption: A potential mechanism of action for this compound kinase inhibitors.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents, with some analogs exhibiting activity against a range of viruses, including HIV. The substitution pattern on the quinoxaline ring is crucial for their antiviral potency.

Anti-HIV Activity

A notable example of a this compound derivative with biological activity is in the context of anti-HIV research.

Structure-Activity Relationship Insights:

-

Halogenation at C6 and C7: A study on 6-chloro-7-fluoroquinoxaline derivatives revealed that these compounds could serve as a core for designing novel anti-HIV agents. The presence of halogens at these positions is thought to influence the electronic properties of the scaffold, potentially enhancing interactions with viral enzymes.

-

Substituents at C2 and C3: For the 6-chloro-7-fluoroquinoxaline series, bulky substituents at the 2 and 3 positions were found to be favorable for anti-HIV activity. This suggests that these positions are important for steric and hydrophobic interactions with the target protein.

Table 2: Anti-HIV Activity of 6-Chloro-7-Fluoroquinoxaline Derivatives

| Compound ID | 2-Substituent | 3-Substituent | HIV Strain IIIB IC50 (µg/mL) | Vero Cell IC50 (µg/mL) | Reference |

| 23 | Bulky Group A | Bulky Group B | >11.78 | >100 | [3] |

| 24 | Bulky Group C | Bulky Group D | >15.45 | >100 | [3] |

Note: The exact structures of the bulky substituents were not detailed in the abstract. This table highlights the reported activity of 6-fluoro-containing quinoxalines.

Experimental Protocols

Anti-HIV Assay (General Protocol)

The antiviral activity of compounds against HIV is typically evaluated in cell-based assays.

-

Cell Lines: Human T-lymphocyte cell lines (e.g., MT-4) that are susceptible to HIV infection.

-

Virus: A laboratory-adapted strain of HIV-1 (e.g., IIIB).

-

Procedure:

-

Cells are seeded in microtiter plates and treated with serial dilutions of the test compounds.

-

The cells are then infected with a standardized amount of HIV.

-

After several days of incubation, the cytopathic effect (CPE) of the virus is measured. This can be done using various methods, such as the MTT assay, which measures cell viability.

-

The concentration of the compound that inhibits the viral CPE by 50% (IC50) is determined.

-

Cytotoxicity of the compounds on uninfected cells is also assessed to determine the selectivity index (SI = CC50/IC50).

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the discovery of antiviral this compound derivatives.

Neuroprotective Activity

The quinoxaline scaffold has also been explored for its potential in treating neurodegenerative diseases. Studies on 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects, suggesting that the 6-position is a viable site for modification to achieve desired pharmacological properties.

Structure-Activity Relationship Insights:

-

6-Amino Group: The presence of an amino group at the 6-position appears to be important for the neuroprotective activity of some quinoxaline derivatives. This group can participate in hydrogen bonding interactions with target proteins.

-

Impact of 6-Fluoro Substitution: Replacing the 6-amino group with a 6-fluoro substituent would significantly alter the electronic and hydrogen-bonding properties of the molecule. While this specific modification has not been extensively reported in the context of neuroprotection, it could lead to compounds with different target profiles or improved blood-brain barrier permeability due to increased lipophilicity.

Table 3: Neuroprotective Activity of Representative 6-Aminoquinoxaline Analogs

| Compound ID | 2-Substituent | 3-Substituent | Neuroprotective Effect | Model System | Reference |

| MPAQ | Methyl | Phenyl | Protection of dopaminergic neurons | Rat midbrain cultures | [4] |

| PAQ (4c) | Phenyl | Acetyl | Attenuation of neurodegeneration | Mouse model of Parkinson's disease | [5] |

Note: This table showcases the neuroprotective potential of 6-aminoquinoxalines, providing a basis for designing future 6-fluoro analogs with potential neuroprotective properties.

Experimental Protocols

Neuroprotection Assay (General Protocol)

A common in vitro model to assess neuroprotective effects involves challenging neuronal cells with a neurotoxin.

-

Cell Culture: Primary neuronal cultures (e.g., dopaminergic neurons) or neuronal cell lines (e.g., SH-SY5Y).

-

Neurotoxin: A substance that induces neuronal cell death, such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease.

-

Procedure:

-

Neuronal cells are pre-treated with various concentrations of the test compound.

-

The cells are then exposed to the neurotoxin.

-

After an incubation period, cell viability is assessed using methods like the MTT assay or by counting surviving neurons (e.g., tyrosine hydroxylase-positive neurons for dopaminergic cells).

-

The concentration of the compound that provides 50% protection against the neurotoxin-induced cell death (EC50) is determined.

-

Logical Relationship Diagram

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoroquinoxaline as a Versatile Building Block in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroquinoxaline is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom imparts unique physicochemical properties that can enhance metabolic stability, bioavailability, and target binding affinity of derivative compounds. This document provides detailed protocols for the synthesis of this compound and highlights its application as a versatile building block in the development of therapeutic agents. The information presented is intended to support researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] The fusion of a benzene ring and a pyrazine ring creates a privileged scaffold that has been successfully exploited in the development of antibacterial, anticancer, antiviral, and anti-inflammatory agents.[3][4][5]

The introduction of a fluorine atom at the 6-position of the quinoxaline ring system further enhances its desirability as a building block in drug discovery.[6] Fluorine's high electronegativity and small atomic radius can significantly modulate the electronic properties and conformation of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles.[4][6] this compound serves as a key intermediate for the synthesis of a wide array of functionalized quinoxalines with diverse therapeutic applications.

Synthesis of this compound

The most common and effective method for synthesizing the quinoxaline core is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] The synthesis of this compound typically proceeds via a two-step process, starting with the reduction of a commercially available nitroaniline precursor, followed by cyclocondensation.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This procedure is adapted from established methods for the reduction of nitroanilines.[9]

-

Reaction Setup: To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, cautiously add 10% Palladium on carbon (10% w/w of the starting material).

-

Hydrogenation: The flask is fitted with a hydrogen-filled balloon, and the mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with ethanol.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 4-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol follows the general principle of quinoxaline synthesis by condensation.[7]

-

Reaction Setup: The crude 4-fluoro-1,2-phenylenediamine (1.0 eq) is dissolved in ethanol (15 mL per gram).

-

Reagent Addition: To this solution, an aqueous solution of glyoxal (40% in H₂O, 1.1 eq) is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 2-4 hours.

-

Reaction Monitoring: The formation of the product is monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to afford pure this compound.

Quantitative Data

The following table summarizes typical yields for the synthesis of this compound and a related derivative.

| Product Name | Starting Materials | Reaction Conditions | Typical Yield (%) | Reference |

| This compound | 4-Fluoro-1,2-phenylenediamine, Glyoxal | Conventional Heating | Not specified, but generally good for this reaction type. | [9] |

| 2,3-Dimethyl-6-fluoroquinoxaline | 4-Fluoro-1,2-phenylenediamine, Biacetyl | Not specified | 57 | [9] |

| 6-Amino-substituted quinoxalines | This compound, Various amines | Microwave irradiation (200 °C, 30 min) | 63-80 (for analogous reactions) | [9] |

Applications in Drug Development

This compound is a valuable building block for the synthesis of a diverse range of biologically active compounds. The fluorine atom at the 6-position can enhance interactions with biological targets and improve the metabolic stability of the resulting molecules.[4]

Role as a Bioactive Scaffold

References

- 1. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline|CAS 912284-83-4 [benchchem.com]

- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. soc.chim.it [soc.chim.it]

- 9. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-fluoroquinoxaline as a versatile substrate in various palladium-catalyzed cross-coupling reactions. The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, and the introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity.[1] Palladium-catalyzed cross-coupling reactions offer a powerful and efficient means to functionalize the this compound core, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This application note will focus on three primary palladium-catalyzed cross-coupling reactions utilizing this compound as a key building block:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl amines.

-

Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with various boronic acids allows for the introduction of a wide range of substituents at the 6-position.

Quantitative Data for Suzuki-Miyaura Coupling

While specific examples for this compound are not extensively documented in publicly available literature, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, 9-benzyl-6-chloropurine, which demonstrates the feasibility and general parameters for such transformations.[2]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ | Toluene | 110 | 12 | 89 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ | Toluene | 110 | 12 | 89 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar heterocyclic systems and provides a strong starting point for the optimization of reactions with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

-

Phosphine ligand (e.g., PPh₃, SPhos, XPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines. This reaction is particularly valuable for the preparation of novel quinoxaline derivatives with potential biological activity.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents data from the Buchwald-Hartwig amination of 6-bromoflavone, a substrate with a similar electronic environment to this compound, demonstrating the scope of the reaction with various anilines.[3]

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyaniline | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 12 | 23 |

| 2 | Phenylamine | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 12 | 50 |

| 3 | 4-Toluidine | Pd₂(dba)₃ (2.5) | XantPhos (5) | Cs₂CO₃ | Toluene | 110 | 12 | 95 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of this compound and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., XantPhos, BINAP, DavePhos, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add this compound and the amine to the vessel.

-

Add the degassed solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling of this compound

The Sonogashira coupling provides a direct route to synthesize 6-alkynylquinoxalines, which are valuable intermediates for further transformations and can exhibit interesting photophysical or biological properties.

Quantitative Data for Sonogashira Coupling

The following data is for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a substrate with high structural and electronic similarity to this compound, demonstrating excellent yields with a variety of terminal alkynes.[4]

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 93 |

| 2 | 1-Octyne | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 85 |

| 3 | 4-Ethynyltoluene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 92 |

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on the successful coupling of a similar fluoro-substituted heterocycle and serves as a reliable starting point.[4]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-15 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 5-30 mol%)

-

Base (e.g., Et₃N, DIPEA, as solvent or co-solvent)

-

Anhydrous and degassed solvent (e.g., THF, DMF)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

To a dry Schlenk tube, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.